molecular formula C15H17ClN4O3 B3814447 5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide

5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide

Cat. No.: B3814447
M. Wt: 336.77 g/mol
InChI Key: WAFGWQCKPMXWEV-UHFFFAOYSA-N
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Description

5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an acetamido group, a chloro substituent, and a pyrazolyl moiety, makes it an interesting subject for scientific research.

Properties

IUPAC Name

5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-9(21)18-10-3-4-14(16)13(6-10)15(22)17-7-11-5-12(8-23-2)20-19-11/h3-6H,7-8H2,1-2H3,(H,17,22)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFGWQCKPMXWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC(=NN2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the methoxymethyl group: This step involves the alkylation of the pyrazole ring with methoxymethyl chloride under basic conditions.

    Chlorination: The chloro substituent is introduced using a chlorinating agent such as thionyl chloride.

    Coupling: The final step involves coupling the pyrazole derivative with a benzamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro substituent and pyrazolyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure but lacks the pyrazolyl moiety.

    5-chloro-2-methoxy-N-(3-methyl-1H-pyrazol-5-yl)benzamide: Similar structure but with different substituents.

Uniqueness

5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide
Reactant of Route 2
5-acetamido-2-chloro-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]benzamide

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